molecular formula C19H26O6 B14690060 4-O-Acetyl-6-desoxychamissonolide CAS No. 28230-82-2

4-O-Acetyl-6-desoxychamissonolide

Cat. No.: B14690060
CAS No.: 28230-82-2
M. Wt: 350.4 g/mol
InChI Key: MKEUEUUTTBUCBV-DYJGYBKXSA-N
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Description

4-O-Acetyl-6-desoxychamissonolide: is a chemical compound known for its unique structure and properties. It is a derivative of chamissonolide, a natural product found in certain plant species. The acetylation at the 4-O position and the removal of an oxygen atom at the 6-position give this compound distinct chemical characteristics that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-6-desoxychamissonolide typically involves multiple steps, starting from chamissonolide. The key steps include:

    Protection of Hydroxyl Groups: Protecting groups are used to selectively acetylate the hydroxyl group at the 4-O position.

    Acetylation: The protected chamissonolide is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-O-Acetyl-6-desoxychamissonolide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-O-Acetyl-6-desoxychamissonolide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-O-Acetyl-6-desoxychamissonolide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to enzymes and receptors involved in cellular processes, modulating their activity.

    Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its bioactive effects.

Comparison with Similar Compounds

    Chamissonolide: The parent compound from which 4-O-Acetyl-6-desoxychamissonolide is derived.

    4-O-Acetylchamissonolide: A similar compound with acetylation at the 4-O position but without the removal of the oxygen atom at the 6-position.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

28230-82-2

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(3aR,5R,5aS,6S,8R,8aS,9aR)-8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3/t9-,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

MKEUEUUTTBUCBV-DYJGYBKXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Origin of Product

United States

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